Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate

solubility formulation biochemical assay

Monoterpene synthase characterization demands a chain-length-defined C₁₀ prenyl donor uncontaminated by FPP or GGPP, whose Km values differ up to 1.9-fold and confound kinetic profiling. This triammonium geranyl diphosphate (GPP) solution (1 mg/mL in MeOH:10 mM NH₄OH, 7:3) resolves that requirement. • ≥95% TLC purity ensures lot-to-lot consistency for reproducible SAR and IC₅₀ determination. • Ammonium counterion eliminates Na⁺/Li⁺ interference in Mg²⁺/Mn²⁺-dependent prenyltransferase assays. • Ready-to-use formulation bypasses gravimetric handling of labile oils, reducing oxidative degradation.

Molecular Formula C10H29N3O7P2
Molecular Weight 365.30 g/mol
Cat. No. B8055519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate
Molecular FormulaC10H29N3O7P2
Molecular Weight365.30 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C.[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;;
InChIKeyLDHQLWOKXNHSSJ-ICWQEWPPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Geranyl Diphosphate Procurement Standard


Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate, commonly supplied as the triammonium salt of geranyl pyrophosphate (GPP), is the universal C₁₀ prenyl donor in terpenoid biosynthesis . The commercial form is a standardized solution at 1 mg/mL in methanol:aqueous 10 mM NH₄OH (7:3), certified to ≥95% purity by TLC . This defined formulation distinguishes it from alternative prenyl diphosphates and non-ammonium salt forms, directly impacting reproducibility in enzymatic studies.

Prenyl Donor C₁₀ substrate for monoterpene biosynthesis studies
Formulation Pre-formulated aqueous-compatible ammonium salt solution
Specification Certified purity specification for assay consistency

Why Generic Prenyl Diphosphates Cannot Substitute


Geranyl diphosphate (GPP) sits at a critical branch point in isoprenoid metabolism, and its biological utilization is fundamentally distinct from that of other prenyl diphosphates. GPP (C₁₀) is the direct precursor for all monoterpenes, whereas farnesyl diphosphate (FPP; C₁₅) and geranylgeranyl diphosphate (GGPP; C₂₀) feed into sesquiterpene/sterol and diterpene/carotenoid pathways, respectively . Enzyme kinetics data confirm these substrates are not interchangeable: GPP exhibits a Km of 5.3 ± 0.3 µM for the N-terminal phosphatase domain of soluble epoxide hydrolase, compared to 10.1 ± 1.1 µM for FPP and 3.4 ± 1.6 µM for GGPP, demonstrating that chain length directly dictates substrate affinity [1]. Additionally, the counterion identity is critical; the ammonium salt provides aqueous solubility while minimizing the introduction of metal cations such as Na⁺ or Li⁺, which can inhibit or alter the activity of metal-dependent enzymes central to prenyl transfer reactions.

Chain-length mismatch GPP (C₁₀), FPP (C₁₅), and GGPP (C₂₀) target distinct biosynthetic branches; substrate affinity context may not transfer across prenyl diphosphates
Counterion sensitivity Ammonium salt form differs from Na⁺/Li⁺ salts; metal cations may alter enzyme activity in prenyl transfer reactions
Free acid incompatibility Free acid requires organic co-solvents that can denature proteins; aqueous compatibility may not transfer to salt-free forms

Quantitative Differentiation Evidence Guide


Aqueous Compatibility: Triammonium Salt vs. Free Acid

The free acid form of geranyl diphosphate is a dense oil with negligible water solubility, necessitating organic co-solvents that can denature proteins. The triammonium salt form enhances solubility in aqueous systems, making it suitable for enzymatic studies . Commercial specifications confirm a clear, stable 1 mg/mL solution in a methanol:aqueous 10 mM NH₄OH (7:3) mixture, which is directly injectable into assay buffers .

Aqueous Compatibility
Formulation-context
Triammonium salt vs Free acid
Supports aqueous enzyme assay preparation
Review co-solvent tolerance per protocol
solubility formulation biochemical assay

Substrate Affinity Across Prenyl Diphosphates

In a study characterizing the N-terminal phosphatase of soluble epoxide hydrolase, geranyl pyrophosphate (GPP) displayed a Km of 5.3 ± 0.3 µM, distinctly different from farnesyl pyrophosphate (FPP, Km = 10.1 ± 1.1 µM) and geranylgeranyl pyrophosphate (GGPP, Km = 3.4 ± 1.6 µM) [1]. This demonstrates that minor changes in isoprenoid chain length result in significant, quantifiable differences in substrate affinity.

Substrate Affinity
Head-to-head
Km = 5.3 ± 0.3 µM (GPP)
Chain-length-dependent affinity context
1.9-fold vs FPP; model-specific review
enzyme kinetics isoprenoid metabolism substrate specificity

Purity Specification and Assay Consistency

Research-grade Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate is supplied with a certified ≥95% purity by TLC, in a defined 1 mg/mL solution. This is significantly higher than the purity commonly associated with lab-synthesized or generic GPP preparations, which often lack batch-specific analytical certification . The defined concentration eliminates the need for gravimetric measurement of small quantities, reducing handling loss and oxidation.

Purity Specification
Specification review
≥95% (TLC)
Supports lot-to-lot consistency review
Supplier specification; verify per COA
quality control purity procurement specification

Storage Stability and Counterion Effects

GPP is known to be hygroscopic, light-sensitive, and temperature-sensitive, with the triammonium salt form stabilizing the pyrophosphate moiety . Commercial specifications mandate storage at −20°C, with the compound supplied as a solution in methanol:aqueous NH₄OH to prevent hydrolysis. In contrast, the free acid form is more prone to rapid degradation and requires desiccation and storage under inert gas.

Storage Stability
Class-level
−20°C, methanolic NH₄OH
Supports long-term storage stability review
Class-level inference; data to verify
stability storage formulation

Application Scenarios with Quantifiable Advantage


Monoterpene Synthase Activity Assays

When characterizing a novel monoterpene synthase, the use of Ammonium Geranyl Diphosphate at a certified 1 mg/mL concentration ensures that the substrate's chain length (C₁₀) and concentration are exactly as specified. Substituting with FPP or GGPP, which have Km values differing by up to 1.9-fold for related enzymes [1], would shift the catalytic landscape and generate false-negative or misleading kinetic profiles.

High-Throughput Screening for Prenyltransferase Inhibitors

The aqueous-compatible ammonium salt formulation permits direct dilution into reaction buffers without the need for DMSO or other organic co-solvents, which can cause false-positive enzyme inhibition in HTS campaigns. The ≥95% TLC purity guarantees lot-to-lot consistency, a non-negotiable requirement for SAR and IC50 determination.

Isoprenoid Pathway Flux Analysis

For studies measuring metabolic flux into monoterpenes via LC-MS, the defined stoichiometry and purity of the commercial triammonium salt ensures that the calculated incorporation rates reflect true biological activity. The ammonium counterion does not introduce extraneous metal ions that could alter the kinetics of downstream metal-dependent enzymes.

In Vitro Reconstitution of Mevalonate Pathway Segments

Multi-enzyme reconstitutions require precise substrate feeding. The ready-to-use 1 mg/mL solution of GPP triammonium salt bypasses the need for time-consuming gravimetric measurements of labile oils, reducing oxidation and ensuring the correct C₁₀ prenyl donor is supplied to GPPS-coupled cascades .

Application
Selection Property
Validation Focus
Monoterpene synthase characterization
C₁₀ prenyl donor specificity
Monoterpene pathway substrate verification
Prenyltransferase inhibitor screening
Aqueous-compatible formulation
Co-solvent-free assay validation
Isoprenoid flux analysis
Defined stoichiometry and purity
Metal-dependent enzyme compatibility
Mevalonate pathway reconstitution
Ready-to-use prenyl donor solution
Multi-enzyme cascade substrate verification
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